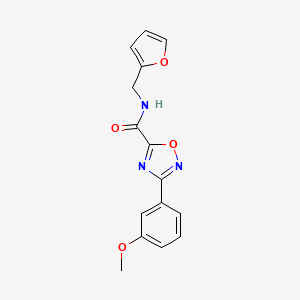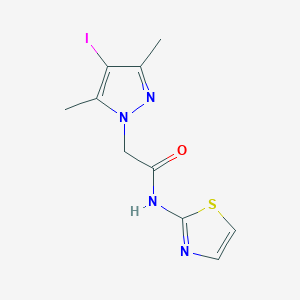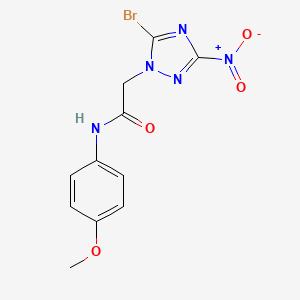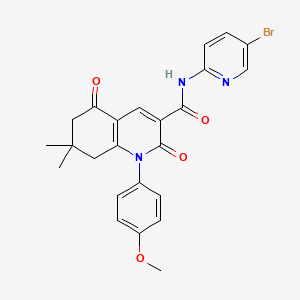![molecular formula C13H13NO B11075023 2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 35141-64-1](/img/structure/B11075023.png)
2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system that includes a naphthalene moiety and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multicomponent reaction. One common method includes the condensation of β-naphthol, a primary amine, and an aldehyde. This reaction can be catalyzed by various catalysts, such as SiO₂·HClO₄, under reflux conditions in ethanol . Another approach involves the use of a magnetically-separable basic nano-catalyst under ultrasonic conditions, which offers advantages like mild reaction conditions, easy catalyst recovery, and shorter reaction times .
Industrial Production Methods
Industrial production methods for this compound are less documented, but the principles of green chemistry are often applied to scale up the synthesis. This includes the use of recyclable catalysts and environmentally benign solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphtho[1,2-e][1,3]oxazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic thermoelectric materials and devices.
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process . The binding affinity and docking scores of these compounds at the active site of COX-2 have been confirmed through molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2-(Furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Uniqueness
2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacological profiles and physical properties, making it a valuable compound for further research and development .
Properties
CAS No. |
35141-64-1 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C13H13NO/c1-14-8-12-11-5-3-2-4-10(11)6-7-13(12)15-9-14/h2-7H,8-9H2,1H3 |
InChI Key |
MYKQUUUIXIFUMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC3=CC=CC=C23)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)


![methyl 4-({[(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11074977.png)


![2-Methyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11074998.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075000.png)
![1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11075002.png)
![4-(4-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11075010.png)

![5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075024.png)
![3,3'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(diphenylmethyl)-6-methoxybenzamide]](/img/structure/B11075035.png)
